molecular formula C12H17FO B8000326 3-(3-Fluoro-2-methylphenyl)-3-pentanol

3-(3-Fluoro-2-methylphenyl)-3-pentanol

Cat. No.: B8000326
M. Wt: 196.26 g/mol
InChI Key: XBKNWYJEZIOSBQ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methylphenyl)-3-pentanol is an organic compound that belongs to the class of secondary alcohols It features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-methylphenyl)-3-pentanol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where 3-fluoro-2-methylbenzyl chloride reacts with a suitable Grignard reagent, such as pentylmagnesium bromide, in the presence of a catalyst like copper(I) iodide. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

Another approach involves the reduction of 3-(3-fluoro-2-methylphenyl)-3-pentanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-methylphenyl)-3-pentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(3-fluoro-2-methylphenyl)-3-pentanone, using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: 3-(3-Fluoro-2-methylphenyl)-3-pentanone.

    Reduction: this compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-2-methylphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-3-pentanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluoro-2-methylphenyl)-3-butanol: Similar structure but with a shorter carbon chain.

    3-(3-Fluoro-2-methylphenyl)-3-hexanol: Similar structure but with a longer carbon chain.

    3-(3-Fluoro-2-methylphenyl)-2-pentanol: Similar structure but with the hydroxyl group on a different carbon atom.

Uniqueness

3-(3-Fluoro-2-methylphenyl)-3-pentanol is unique due to its specific combination of a fluorine atom and a methyl group on the phenyl ring, along with the pentanol chain. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO/c1-4-12(14,5-2)10-7-6-8-11(13)9(10)3/h6-8,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKNWYJEZIOSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=C(C(=CC=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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